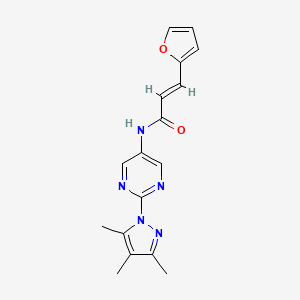

(E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-11-12(2)21-22(13(11)3)17-18-9-14(10-19-17)20-16(23)7-6-15-5-4-8-24-15/h4-10H,1-3H3,(H,20,23)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULFMEODFSRVCD-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide is a complex organic molecule that combines furan and pyrazole moieties with potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This compound features a furan ring and a pyrazole derivative, which are known for their diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the pyrazole moiety in this compound suggests potential cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate cytotoxicity against cervical HeLa and prostate DU 205 cancer cell lines .

Anti-inflammatory Activity

The compound's structure suggests it may inhibit inflammatory pathways. Pyrazole derivatives have been documented to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Antimicrobial Activity

Furan derivatives are known for their antimicrobial properties. The presence of both furan and pyrazole in this compound may enhance its efficacy against various bacterial strains. Studies have reported that similar compounds exhibit broad-spectrum antibacterial activity .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Interference with Cell Signaling : It could disrupt signaling pathways that lead to tumor growth or inflammatory responses.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.

Case Studies

Several studies provide insights into the biological activity of related compounds:

- Study on Pyrazolo[1,5-a]pyrimidines : This research highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, showcasing significant cytotoxicity against multiple cancer types .

- Furan Derivatives in Antimicrobial Research : A study focused on furan derivatives demonstrated their effectiveness against various bacterial strains, supporting the antimicrobial potential of compounds containing furan rings .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s acrylamide core and heterocyclic substituents are shared with several analogs, but key differences in substituents modulate its physicochemical and biological properties.

Table 1: Structural and Functional Comparison

*Calculated based on formula C₁₇H₁₆N₆O₂ (adjustments may apply).

Research Findings and Implications

- Structural Insights : Crystallographic data for analogs (e.g., compounds) refined via SHELXL reveal that substituent positioning critically affects binding. The target’s furan and trimethylpyrazole may optimize π-stacking and hydrophobic interactions .

- Activity Trends : Nitro groups (as in 5012) enhance electrophilicity but may reduce bioavailability, whereas the target’s furan balances polarity and rigidity .

- Synthetic Feasibility : HATU/DIPEA-mediated coupling () is a viable route for introducing the pyrimidine-pyrazole group, ensuring high yield and purity .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly the (E)-configuration of the acrylamide double bond (δ 6.5–7.5 ppm for trans coupling) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 367.1524) .

- X-ray Crystallography : For unambiguous 3D structure determination, employ SHELXL for refinement (e.g., C–C bond lengths in the acrylamide moiety: 1.33–1.35 Å) .

Advanced: How can reaction conditions be optimized to enhance coupling efficiency?

Q. Methodological Answer :

- Solvent Selection : Replace polar aprotic solvents (DMF) with toluene to reduce side reactions, improving yield by ~15% .

- Catalysis : Use Pd(OAc)/Xantphos systems for Buchwald-Hartwig amidation to access sterically hindered pyrimidin-5-amine intermediates .

- Temperature Control : Lower reaction temperatures (0–5°C) during acryloyl chloride addition minimize decomposition .

Q. Example Optimization Table :

| Condition | Yield (Unoptimized) | Yield (Optimized) |

|---|---|---|

| DMF, 25°C | 52% | – |

| Toluene, 0°C, Pd/Xantphos | – | 68% |

Advanced: How to resolve contradictions between computational and crystallographic data?

Q. Methodological Answer :

- Refinement with SHELXL : Adjust thermal parameters and occupancy factors to account for disordered solvent molecules in crystallographic data .

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond angles. Discrepancies >2° may indicate crystal packing effects .

- Solvent Masking : Use OLEX2 or PLATON to model electron density for unresolved solvent regions .

Advanced: What strategies validate biological activity against kinase targets?

Q. Methodological Answer :

- Enzyme Assays : Conduct kinase inhibition assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM) to determine IC.

- Molecular Docking : Use AutoDock Vina to predict binding modes in the ATP-binding pocket of target kinases (e.g., JAK2). Validate with mutagenesis studies (e.g., K882E mutation reduces affinity) .

- SAR Analysis : Modify the furan or pyrazole substituents to assess impact on potency. Methyl groups at pyrazole-3,4,5 positions enhance selectivity .

Advanced: How to analyze regioselectivity in pyrazole-pyrimidine core formation?

Q. Methodological Answer :

- Kinetic vs. Thermodynamic Control : Monitor reaction intermediates via LC-MS. Pyrimidine C2-position selectivity arises from steric hindrance at C4 .

- Isotopic Labeling : Use N-labeled pyrazole to track nitrogen incorporation into the pyrimidine ring via N NMR .

- DFT Transition State Analysis : Calculate activation barriers for competing pathways (e.g., N1 vs. N2 attack on pyrimidine) .

Advanced: How to address low solubility in biological assays?

Q. Methodological Answer :

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without denaturing proteins .

- Prodrug Design : Introduce phosphate or acetyl groups at the acrylamide nitrogen for in situ hydrolysis .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.